Cas no 821-09-0 (4-Penten-1-ol)

4-Penten-1-ol 化学的及び物理的性質
名前と識別子
-
- 4-Penten-1-ol
- Pentenol
- 2-ALLYLETHYL ALCOHOL
- 4-Pentene-1-ol
- pent-4-en-1-ol
- (E)-4-pentadien-1-ol
- 4-Pentenol
- 4-Pentenol-1
- 4-Pentenyl alcohol
- n-pentenyl alcohol
- penten-4-en-1-ol
- 1-Hydroxy-4-pentene
- 1-Penten-5-ol
- 5-Hydroxy-1-pentene
- NSC 97503
- Penta-4-ene-1-ol
-
- MDL: MFCD00002975
- インチ: 1S/C5H10O/c1-2-3-4-5-6/h2,6H,1,3-5H2
- InChIKey: LQAVWYMTUMSFBE-UHFFFAOYSA-N
- ほほえんだ: OCCCC=C
- BRN: 1560163
計算された属性
- せいみつぶんしりょう: 86.07320
- どういたいしつりょう: 86.073
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 3
- 複雑さ: 32.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 20.2A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 色と性状: 無色透明液体。
- 密度みつど: 0.834 g/mL at 25 °C(lit.)
- ゆうかいてん: 14.19°C (estimate)
- ふってん: 138°C
- フラッシュポイント: 華氏温度:118.4°f
摂氏度:48°c - 屈折率: n20/D 1.429(lit.)
- ようかいど: 57g/l (experimental)
- すいようせい: Solubility in water: 57 g/L (25°C)
- PSA: 20.23000
- LogP: 0.94490
- ようかいせい: 水に溶ける。
4-Penten-1-ol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226
- 警告文: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 1987 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10
- セキュリティの説明: S23-S24/25-S16
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,2-8°C
- リスク用語:R10; R20; R37
- 危険レベル:3
- 包装グループ:III
- セキュリティ用語:3
- 包装等級:III
4-Penten-1-ol 税関データ
- 税関コード:29052990
- 税関データ:
中国税関コード:
2905290000概要:
290529000他の不飽和モノアルコール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
290529000種類の不飽和一価アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
4-Penten-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P274500-10 g |
4-Penten-1-ol |
821-09-0 | 10g |
100.00 | 2021-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044226-500g |
4-Penten-1-ol |
821-09-0 | 98%,stabilized with MEHQ | 500g |
¥2218.00 | 2024-10-14 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11178-25g |
4-Penten-1-ol, 98+% |
821-09-0 | 98+% | 25g |
¥2318.00 | 2023-02-27 | |
Enamine | EN300-83252-0.05g |
pent-4-en-1-ol |
821-09-0 | 95% | 0.05g |
$19.0 | 2024-05-21 | |
Enamine | EN300-83252-5.0g |
pent-4-en-1-ol |
821-09-0 | 95% | 5.0g |
$36.0 | 2024-05-21 | |
TRC | P274500-5 g |
4-Penten-1-ol |
821-09-0 | 5g |
65.00 | 2021-07-20 | ||
Fluorochem | 164000-250ml |
4-Penten-1-ol |
821-09-0 | 97% | 250ml |
£370.00 | 2022-02-28 | |
Fluorochem | 164000-5g |
4-Penten-1-ol |
821-09-0 | 97% | 5g |
£45.00 | 2022-02-28 | |
Enamine | EN300-83252-0.1g |
pent-4-en-1-ol |
821-09-0 | 95% | 0.1g |
$19.0 | 2024-05-21 | |
Enamine | EN300-83252-0.5g |
pent-4-en-1-ol |
821-09-0 | 95% | 0.5g |
$21.0 | 2024-05-21 |
4-Penten-1-ol 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
1.2 Reagents: Water
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
ごうせいかいろ 19
ごうせいかいろ 20
ごうせいかいろ 21
ごうせいかいろ 22
ごうせいかいろ 23
ごうせいかいろ 24
ごうせいかいろ 25
ごうせいかいろ 26
ごうせいかいろ 27
ごうせいかいろ 28
1.2 Reagents: Water ; 5 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt
1.4 Reagents: Water ; rt
ごうせいかいろ 29
ごうせいかいろ 30
ごうせいかいろ 31
ごうせいかいろ 32
ごうせいかいろ 33
4-Penten-1-ol Raw materials
- 1-Pentene, 5-(1,1-dimethylethoxy)-
- 1-Pentanol, 5-(dimethyloxidoamino)-
- Acetate ions
- Propane, 1-(ethenyloxy)-3-iodo-
- Allylmagnesium Bromide (ca. 13% in Ethyl Ether, ca. 0.7mol/L)
- 1-Pentene, 5-(2-propenyloxy)-
- 2-(iodomethyl)oxolane
- pent-4-yn-1-ol
- 2H-Pyran, tetrahydro-2-(4-pentenyloxy)-
- 3-chlorooxane
- 2-PYRIDINECARBOXYLIC ACID, 4-PENTENYL ESTER
- 4-Pentenyl Acetate
- Allylmagnesium chloride
- 4-Pentenal
- 1,2,5-Pentanetriol
- 1-Pentanaminium, 5-hydroxy-N,N,N-trimethyl-
- Carbonic acid, 1,1-dimethylethyl 4-penten-1-yl ester
- 2-(bromomethyl)oxolane
- 2-(chloromethyl)oxolane
- Ethylene Oxide
4-Penten-1-ol Preparation Products
4-Penten-1-ol サプライヤー
4-Penten-1-ol 関連文献
-
Yuyong Ma,Gaoyan Lian,Yao Li,Biao Yu Chem. Commun. 2011 47 7515
-
Robert T. Mathers,Geoffrey W. Coates Chem. Commun. 2004 422
-
Jens Hartung,Kristina Daniel,Thomas Gottwald,Andreas Gro?,Nina Schneiders Org. Biomol. Chem. 2006 4 2313
-
Gaurav Kumar,Dongxia Liu,Dandan Xu,Limin Ren,Michael Tsapatsis,Paul J. Dauenhauer Green Chem. 2020 22 4147
-
Liping Hou,Wei Wang,Jianfang Sheng,Changcheng Liu RSC Adv. 2015 5 98929
-
Jessica Rodriguez,Alexis Tabey,Sonia Mallet-Ladeira,Didier Bourissou Chem. Sci. 2021 12 7706
-
Jens Hartung,Kristina Daniel,Christian Rummey,Gerhard Bringmann Org. Biomol. Chem. 2006 4 4089
-
An?l ?etin,Christopher J. Ziegler Dalton Trans. 2005 25
-
Asunción Barbero,Héctor Barbero,Alfonso González-Ortega,Francisco J. Pulido,Patricia Val,Alberto Diez-Varga,Joaquín R. Morán RSC Adv. 2015 5 49541
-
Bing Wu,Jiadi Zhang,Lin Yun,Xuefeng Fu Dalton Trans. 2011 40 2213
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Primary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Primary alcohols
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
4-Penten-1-olに関する追加情報
4-Penten-1-ol: A Comprehensive Overview
4-Penten-1-ol (CAS No. 821-09-0) is a five-carbon alcohol with a double bond in the pentenyl chain, making it a valuable compound in various industrial and scientific applications. This compound, also known as 1-penten-4-ol, is characterized by its structural formula, CH₂=CHCH₂CH₂CH₂OH, which highlights its unique chemical properties. Recent studies have shed light on its potential in fields such as biochemistry, pharmaceuticals, and materials science.
The synthesis of 4-Penten-1-ol has been optimized through advancements in catalytic processes, enabling more efficient production methods. Researchers have explored the use of transition metal catalysts to facilitate the hydroxylation of alkenes, a process that has significantly improved the yield and purity of 4-Penten-1-ol. These innovations are particularly relevant in the context of sustainable chemistry, where reducing waste and energy consumption is a priority.
In terms of applications, 4-Penten-1-ol has found niche uses in the fragrance industry due to its pleasant odor profile. It is often employed as a flavor enhancer in food products, contributing to the aromatic complexity of certain beverages and snacks. Furthermore, its ability to act as a precursor in organic synthesis has made it an essential building block in the creation of more complex molecules.
Recent research has also focused on the biological activity of 4-Penten-1-ol, particularly its role in cellular signaling pathways. Studies conducted at leading institutions have demonstrated that this compound exhibits anti-inflammatory properties, which could pave the way for its use in pharmaceutical formulations. Additionally, its potential as an antioxidant has been explored, with findings suggesting that it may protect cells from oxidative stress-induced damage.
The environmental impact of 4-Penten-1-ol has also come under scrutiny, with researchers evaluating its biodegradability and toxicity levels. According to recent reports, this compound demonstrates low toxicity to aquatic life, making it a safer alternative to some traditional chemicals used in industrial processes. This aligns with global efforts to promote eco-friendly chemical solutions across various industries.
In conclusion, 4-Penten-1-ol (CAS No. 821-09-0) is a versatile compound with a wide range of applications and promising potential for future innovations. As research continues to uncover new insights into its properties and uses, it is likely to play an increasingly important role in both academic and industrial settings.
821-09-0 (4-Penten-1-ol) 関連製品
- 4117-10-6(6-Hepten-1-ol)
- 13175-44-5(7-Octen-1-ol)
- 112-43-6(10-Undecen-1-OL)
- 821-41-0(5-Hexen-1-ol)
- 13038-21-6(8-Nonen-1-ol)
- 13019-22-2(9-Decen-1-ol)
- 154034-91-0(Chloro3-(dimethylamino)propyl-magnesium)
- 2411296-70-1(N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-N-[(2-fluorophenyl)methyl]sulfamoyl fluoride)
- 1507162-17-5(3-(4-fluorophenyl)thian-3-ol)
- 847654-16-4(N-a-2-(Dibutylglycinamido)phenylbenzylideneglycinatonickel)

